5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16799180
InChI: InChI=1S/C8H8N2O3/c11-7-4-5(8(12)13)3-6-9-1-2-10(6)7/h3-4,9H,1-2H2,(H,12,13)
SMILES:
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

CAS No.:

Cat. No.: VC16799180

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid -

Specification

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name 5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-7-carboxylic acid
Standard InChI InChI=1S/C8H8N2O3/c11-7-4-5(8(12)13)3-6-9-1-2-10(6)7/h3-4,9H,1-2H2,(H,12,13)
Standard InChI Key OZFAGBWCAYXVRE-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=CC(=CC2=O)C(=O)O)N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a six-membered pyridine ring fused to a five-membered imidazole ring. The ketone group at position 5 and the carboxylic acid at position 7 introduce polar functional groups that influence its solubility and reactivity. The IUPAC name, 5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carboxylic acid, reflects this arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1369094-48-3
Molecular FormulaC₈H₈N₂O₃
Molecular Weight180.16 g/mol
SMILESO=C(C(C=C1N2CCN1)=CC2=O)O
InChIKeyGCVCGPPYESIYPU-UHFFFAOYSA-N
Storage Conditions2–8°C, sealed, dark environment

The X-ray crystallography data from synthetic analogs confirms a planar geometry for the bicyclic core, with the carboxylic acid group adopting a syn conformation relative to the ketone .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for structurally related compounds, such as methyl (2S,3S)-5-oxo-2,3-diphenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate, reveal distinctive signals:

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, aromatic), 5.32 (d, J = 2.8 Hz, 1H, CH), 4.85 (d, J = 2.8 Hz, 1H, CH₂) .

  • ¹³C NMR: Peaks at δ 175.0 (C=O), 167.2 (COOH), and 105.8 (aromatic C) .

  • HRMS: [M+H]⁺ observed at m/z 333.1229 (calculated 333.1234) .

These features are critical for verifying synthetic success and purity.

Synthesis and Optimization

Solvent-Free Hydrothermal Synthesis

A solvent-free method reported by Ran et al. involves reacting ethanediamine derivatives with citric acid at 140°C for 4 hours, yielding 85% of the target compound after recrystallization . This approach minimizes waste and aligns with green chemistry principles.

Table 2: Synthetic Conditions and Yields

PrecursorCatalyst/TemperatureYield (%)Purity
Ethanediamine + Citric Acid140°C, 4 h85>95% (HPLC)
Methyl Ester DerivativeK₂CO₃/THF, 40°C8698%

Functionalization Strategies

Post-synthetic modifications include:

  • Methylation: Treatment with methyl iodide (MeI) in dimethylformamide (DMF) converts the carboxylic acid to a methyl ester (yield: 86%) .

  • Acetylation: Reaction with acetyl chloride introduces an acetyl group at position 1 (yield: 85%) .

  • Bromination: N-Bromosuccinimide (NBS) mediates bromination at position 8, followed by samarium-mediated reduction to restore the aromatic system .

These derivatives expand the compound’s utility in drug discovery and materials science.

Applications in Pharmaceutical Research

Endoplasmic Reticulum Imaging Probes

Future Directions

Further research should explore:

  • Scale-Up Synthesis: Optimizing reaction conditions for industrial-scale production.

  • Biological Screening: Evaluating antimicrobial and anticancer activities of novel derivatives.

  • Computational Modeling: Predicting photophysical properties for optoelectronic applications .

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